molecular formula C14H11FO2 B6373587 5-(4-Acetylphenyl)-3-fluorophenol CAS No. 1261890-56-5

5-(4-Acetylphenyl)-3-fluorophenol

Cat. No.: B6373587
CAS No.: 1261890-56-5
M. Wt: 230.23 g/mol
InChI Key: LIZFRBJIEYRSDX-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-3-fluorophenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, cost-effectiveness, and environmental impact. The use of eco-friendly solvents and catalysts is often prioritized to minimize the environmental footprint of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized phenol derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Amino or thiol-substituted phenol derivatives.

Scientific Research Applications

5-(4-Acetylphenyl)-3-fluorophenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Acetylphenyl)-3-fluorophenol is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the fluorine atom and the acetylphenyl group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[4-(3-fluoro-5-hydroxyphenyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9(16)10-2-4-11(5-3-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFRBJIEYRSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684243
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-56-5
Record name 1-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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